molecular formula C19H18FN3O3S B5120356 [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-methoxyphenyl)-N'-methylcarbamimidothioate

[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-methoxyphenyl)-N'-methylcarbamimidothioate

Cat. No.: B5120356
M. Wt: 387.4 g/mol
InChI Key: PAGGRQMSICOHIX-UHFFFAOYSA-N
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Description

[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-methoxyphenyl)-N’-methylcarbamimidothioate: is a complex organic compound with potential applications in various scientific fields. Its unique structure, featuring a fluorophenyl group and a dioxopyrrolidinyl moiety, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-methoxyphenyl)-N’-methylcarbamimidothioate typically involves multi-step organic reactions. The initial step often includes the formation of the dioxopyrrolidinyl core, followed by the introduction of the fluorophenyl group. The final step involves the attachment of the methoxyphenyl and methylcarbamimidothioate groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives. Reduction : Reduction reactions can occur at the carbonyl groups, converting them into hydroxyl groups. Substitution

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, substituted fluorophenyl compounds, and quinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological processes at the molecular level.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its unique structure may allow it to act as an inhibitor or activator of specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-methoxyphenyl)-N’-methylcarbamimidothioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the dioxopyrrolidinyl moiety contributes to its stability. The compound can modulate specific pathways by inhibiting or activating key enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-methoxyphenyl)-N’-methylcarbamimidothioate
  • [1-(2-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-methoxyphenyl)-N’-methylcarbamimidothioate

Uniqueness

Compared to similar compounds, [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-methoxyphenyl)-N’-methylcarbamimidothioate exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s reactivity and binding affinity, making it more effective in its applications.

Properties

IUPAC Name

[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-methoxyphenyl)-N'-methylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c1-21-19(22-12-6-5-7-13(10-12)26-2)27-16-11-17(24)23(18(16)25)15-9-4-3-8-14(15)20/h3-10,16H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGGRQMSICOHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(NC1=CC(=CC=C1)OC)SC2CC(=O)N(C2=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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